Sotradecol Sotradecol An anionic surface-active agent used for its wetting properties in industry and used in medicine as an irritant and sclerosing agent for hemorrhoids and varicose veins.
Brand Name: Vulcanchem
CAS No.: 139-88-8
VCID: VC21012032
InChI: InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1
SMILES: CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O.[Na+]
Molecular Formula: C14H29NaO4S
Molecular Weight: 316.43 g/mol

Sotradecol

CAS No.: 139-88-8

Cat. No.: VC21012032

Molecular Formula: C14H29NaO4S

Molecular Weight: 316.43 g/mol

* For research use only. Not for human or veterinary use.

Sotradecol - 139-88-8

Specification

CAS No. 139-88-8
Molecular Formula C14H29NaO4S
Molecular Weight 316.43 g/mol
IUPAC Name sodium;tetradecyl sulfate
Standard InChI InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1
Standard InChI Key UPUIQOIQVMNQAP-UHFFFAOYSA-M
Isomeric SMILES CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)[O-].[Na+]
SMILES CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O.[Na+]
Canonical SMILES CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Sotradecol is the brand name for sodium tetradecyl sulfate (STS), an anionic surface-active agent. The compound is chemically identified as sodium 7-ethyl-2-methylundecan-4-yl sulfate with the molecular formula C14H29NaO4S . Its CAS registry number is 139-88-8, though alternative CAS numbers include 1191-50-0 and 68043-79-8 . Sotradecol has numerous synonyms in scientific literature, including Sodium tetradecyl sulfate, Tergitol 4, Trombovar, and Sodium sotradecol .

Physical and Chemical Properties

Sotradecol presents as a white, waxy solid with a molecular weight of 316.43 g/mol . The compound is soluble in water, alcohol, and ether, making it versatile for various pharmaceutical formulations . The pH of a 5% aqueous solution ranges from 6.5 to 9.0, indicating its mildly alkaline nature . The surface tension of its aqueous solutions varies with concentration: 56.5 dynes/cm at 0.05% w/w, decreasing to 35 dynes/cm at 1.0% concentration at 25°C .

Table 1.1: Physical Properties of Sotradecol

PropertyValue
AppearanceWhite, waxy solid
Molecular FormulaC14H29NaO4S
Molecular Weight316.43 g/mol
SolubilitySoluble in water, alcohol, ether
pH (5% solution)6.5 to 9.0
Surface Tension (0.05% solution)56.5 dynes/cm
Surface Tension (1.0% solution)35 dynes/cm

Pharmacological Profile

Mechanism of Action

Sotradecol functions as a sclerosing agent by causing inflammation of blood vessel intima upon intravenous injection . This inflammatory response leads to endothelial damage, which initiates the coagulation cascade and ultimately results in fibrosis of the treated vessel . The detergent-like properties of this compound disrupt the cell membranes of vascular endothelium, causing cellular damage that promotes thrombosis and vascular closure .

Clinical Applications

Primary Indications

Sotradecol is primarily indicated for the treatment of small uncomplicated varicose veins of the lower extremities that show simple dilation with competent valves . It received FDA approval for this indication and has been in clinical use since 1946 . The sclerosing properties make it particularly suitable for treating both varicose and spider veins, where it causes controlled damage leading to eventual closure of the abnormal vessels .

Secondary and Investigational Applications

Beyond its primary indication, clinical research has demonstrated Sotradecol's efficacy in treating various vascular and non-vascular conditions including:

  • Telangiectasias

  • Hemangioma

  • Pyogenic granuloma

  • Cherry angioma

  • Kaposi sarcoma

  • Lymphangioma circumscriptum

  • Digital mucous cyst

  • Ganglion cyst

  • Glomangioma

  • Angiokeratoma of Fordyce

  • Pseudocyst of the auricle

  • Verruca

These expanded applications highlight the versatility of Sotradecol as a therapeutic agent beyond its conventional use in varicose vein treatment.

Clinical Evidence and Efficacy

Clinical Trials

The FDA review documents reference a pivotal trial (EASI trial) that included 338 patients, with 105 subjects specifically exposed to sodium tetradecyl sulfate . This trial, along with four additional studies (OHIO, MICA, ASK-94-002, and ASK-96-001), established the efficacy profile that supports its clinical use .

Comparative Efficacy

In clinical settings, Sotradecol has been evaluated against other sclerosing agents such as polidocanol. The EASI trial mentioned in the FDA documentation compared 105 patients treated with sodium tetradecyl sulfate against 180 patients receiving polidocanol (0.5% and 1%) . While the search results don't provide explicit comparative outcomes, the continued clinical use of both agents suggests comparable efficacy profiles with potentially different safety considerations.

The FDA label for Sotradecol contains a specific warning about anaphylaxis risk, emphasizing that emergency resuscitation equipment should be immediately available during administration . The label recommends a test dose of 0.5 ml followed by observation for several hours before administering larger doses .

Toxicity Data

Experimental toxicity data indicates an LD50 (lethal dose for 50% of test subjects) of 4.95 g/kg when administered orally to rats . The compound is considered a poison when administered via intraperitoneal and intravenous routes . When heated to decomposition, Sotradecol emits toxic fumes of sulfur oxides (SOx) and sodium oxide (Na2O) .

Administration Guidelines

Dosage and Administration

Based on clinical trial data, the typical volumes used in clinical practice vary according to the type of vein being treated:

  • For reticular veins: approximately 1.5 ± 0.5 ml of 1% solution

  • For spider veins: approximately 1.1 ± 0.8 ml of 0.5% solution

Post-marketing reports suggest caution with larger volumes, as cases with the most severe outcomes involved doses of 4 to 10 ml of 2% product . Even smaller doses (≤2 ml of 0.5% or 1% product) have been associated with significant adverse events requiring emergency treatment .

Regulatory Status

Approval History

Sotradecol was first approved for medical use in 1946 and has progressed through Phase IV clinical trials . It is regulated as a prescription medication for the treatment of varicose veins.

Current Classification

The compound has been assigned the ATC code C05BB04, placing it in the category of cardiovascular system medications, specifically in the subgroup of agents for treatment of hemorrhoids and anal fissures for local use . Additionally, it appears in FDA regulatory documentation under sections 175.105 and 177.1210, suggesting approved use in certain indirect food contact applications .

Industrial and Research Applications

Surface Chemistry Applications

Beyond its medical uses, sodium tetradecyl sulfate serves several industrial functions as an anionic surfactant:

  • Foaming agent in cosmetics

  • Wetting agent in industrial processes

  • Emulsifying agent in household products

  • Component in nickel plating baths

  • Additive in pickling and electrolytic cleaning solutions

  • Ingredient in leather dyeing processes

Research Applications

In research settings, Sotradecol has been utilized to study:

  • Time course of liquid drainage

  • Foam coarsening processes

  • Effects of sclerosant foam preparation

These applications leverage the compound's surfactant properties to model and investigate physical phenomena relevant to both industrial processes and medical treatments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator